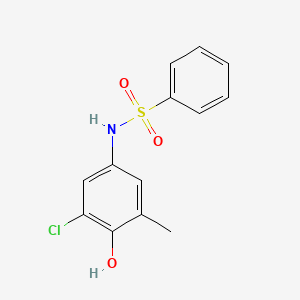
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that include the formation of oxazolidin and benzoxepin rings, often through cyclization reactions. For example, the synthesis of related compounds, such as oxazolidinone derivatives, involves amination and cyclization reactions starting from precursors like epichlorohydrin in the presence of protective agents and catalysts to yield the desired oxazolidinone structures (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing oxazolidin and benzoxepin rings is characterized by their cyclic nature, with the oxazolidin ring containing three carbon atoms and one nitrogen atom, and the benzoxepin ring being a fused seven-membered benzene and oxepin system. The presence of these rings contributes to the compound's conformational stability and chemical reactivity.
Chemical Reactions and Properties
Compounds with oxazolidin and benzoxepin structures can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The oxazolidin ring, in particular, can participate in reactions due to the presence of the nitrogen atom, which can act as a nucleophile. For instance, N-acetyloxazolidinone functions reduce the tendency toward amide glycosylation and problematic hydrogen bonding networks in glucosamine derivatives (D. Crich & A. Vinod, 2005).
科学的研究の応用
Antioxidant Activity
Compounds with similar structures have been investigated for their antioxidant activities. For instance, the antioxidant activity of synthesized coumarins, related in structure to the query compound through their complex heterocyclic systems, was evaluated using methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. These compounds showed potential as antioxidants compared to ascorbic acid, indicating that similar structural compounds might possess significant antioxidant properties (Kadhum et al., 2011).
Anticancer Activity
Additionally, research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives revealed potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential of structurally similar compounds in the development of novel anticancer agents (Horishny et al., 2021).
Antibacterial Agents
Research on oxazolidinones, a class to which the query compound is related, has shown promising antibacterial properties. For example, novel oxazolidinone antibacterial agents demonstrated reduced activity against monoamine oxidase A, indicating an improvement in the safety profile of these compounds. Such findings suggest potential applications in developing new antibacterial agents with fewer side effects (Reck et al., 2005).
Anti-Inflammatory Agents
The synthesis and evaluation of novel compounds for anti-inflammatory activity have also been explored. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid showed promising results in in vitro and in vivo models. This indicates the therapeutic potential of oxazolidinone derivatives in treating inflammation-related conditions (Nikalje et al., 2015).
特性
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(11-18-6-8-22-16(18)20)17-10-12-5-7-21-14-4-2-1-3-13(14)9-12/h1-4,12H,5-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGXLUGDMIBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazolidin-3-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)



![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)
![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)


![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)


![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)